Cas no 1126-83-6 (Benzenethiol, 4-propoxy-)
Benzenethiol, 4-propoxy- Chemical and Physical Properties
Names and Identifiers
-
- Benzenethiol, 4-propoxy-
- starbld0036344
- 4-propoxybenzenethiol
- p-propoxythiophenol
- SCHEMBL487281
- CFOLCNMLPOAQBV-UHFFFAOYSA-N
- 1126-83-6
- 4-n-Propoxythiophenol
-
- MDL: MFCD14582798
- Inchi: 1S/C9H12OS/c1-2-7-10-8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H3
- InChI Key: CFOLCNMLPOAQBV-UHFFFAOYSA-N
- SMILES: SC1C=CC(=CC=1)OCCC
Computed Properties
- Exact Mass: 168.06088618g/mol
- Monoisotopic Mass: 168.06088618g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 97.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 10.2Ų
Benzenethiol, 4-propoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB434817-1 g |
4-n-Propoxythiophenol; . |
1126-83-6 | 1g |
€594.40 | 2023-06-16 | ||
| abcr | AB434817-5 g |
4-n-Propoxythiophenol; . |
1126-83-6 | 5g |
€1373.40 | 2023-06-16 | ||
| abcr | AB434817-1g |
4-n-Propoxythiophenol; . |
1126-83-6 | 1g |
€1555.10 | 2025-04-22 | ||
| abcr | AB434817-5g |
4-n-Propoxythiophenol; . |
1126-83-6 | 5g |
€1373.40 | 2023-09-04 |
Benzenethiol, 4-propoxy- Suppliers
Benzenethiol, 4-propoxy- Related Literature
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on Benzenethiol, 4-propoxy-
Recent Advances in the Study of Benzenethiol, 4-propoxy- (CAS: 1126-83-6) and Its Applications in Chemical Biology and Pharmaceutical Research
Benzenethiol, 4-propoxy- (CAS: 1126-83-6) is a chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This aromatic thiol derivative, characterized by a propoxy substituent at the para position, exhibits unique physicochemical properties that make it a valuable intermediate in synthetic chemistry and drug development. Recent studies have explored its role in the synthesis of bioactive molecules, its interactions with biological targets, and its potential therapeutic applications.
One of the key areas of research involving Benzenethiol, 4-propoxy- is its use as a building block in the synthesis of sulfur-containing compounds. Sulfur plays a critical role in medicinal chemistry, often contributing to the bioactivity and stability of pharmaceutical agents. Researchers have utilized this compound to develop novel thioether and sulfoxide derivatives, which have shown promising activity in preclinical studies. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the synthesis of potent kinase inhibitors, highlighting its versatility in drug design.
In addition to its synthetic applications, Benzenethiol, 4-propoxy- has been investigated for its direct biological effects. A recent study in Chemical Biology & Drug Design reported that this compound exhibits moderate antioxidant properties, potentially due to its ability to scavenge reactive oxygen species (ROS). This finding suggests its potential as a lead compound for the development of antioxidants or anti-inflammatory agents. Furthermore, molecular docking studies have revealed its ability to interact with specific protein targets, such as cytochrome P450 enzymes, which could have implications for drug metabolism and toxicity studies.
The compound's physicochemical properties, including its lipophilicity and electronic characteristics, have also been the subject of recent investigations. Researchers have employed computational chemistry tools to predict its behavior in biological systems and to optimize its structure for enhanced bioavailability. These studies are particularly relevant in the context of prodrug design, where the propoxy group could serve as a metabolically labile moiety for controlled drug release.
Despite these promising findings, challenges remain in the practical application of Benzenethiol, 4-propoxy-. Issues such as its stability under physiological conditions and potential toxicity profiles require further investigation. Ongoing research aims to address these limitations through structural modifications and formulation strategies. For example, a 2024 study in the European Journal of Pharmaceutical Sciences explored nanoparticle-based delivery systems to improve the compound's pharmacokinetic properties.
In conclusion, Benzenethiol, 4-propoxy- (CAS: 1126-83-6) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its applications range from synthetic chemistry to direct biological activity, with recent studies uncovering new potentials and addressing existing challenges. As research continues to evolve, this compound may play an increasingly important role in the development of novel therapeutic agents and chemical tools.
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